N-(3-CHLOROPHENYL)-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-(3-Chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to a benzodioxole ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with the benzodioxole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the conversion of the acylated product to the carboxamide derivative through a reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of N-(3-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes
Reduction: Amine derivatives
Substitution: Substituted benzodioxole derivatives
Scientific Research Applications
N-(3-Chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)benzamide: Similar structure but lacks the benzodioxole ring.
2-Chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide moiety instead of the benzodioxole ring.
N-(3-Chlorophenyl)-4-nitrobenzamide: Contains a nitro group instead of the benzodioxole ring.
Uniqueness
N-(3-Chlorophenyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-10-2-1-3-11(7-10)16-14(17)9-4-5-12-13(6-9)19-8-18-12/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARZBKQEJRHVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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